Bromochloromethylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromochloromethylacetate is a dihalogen-substituted acetaldehyde, known for its chemical properties and applications in various fields. It is classified as a disinfection byproduct, commonly found in water treatment plants . The compound has the molecular formula C3H4BrClO2 and a molecular weight of 186.41 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromochloromethylacetate can be synthesized through various chemical reactions involving the substitution of hydrogen atoms in acetaldehyde with bromine and chlorine atoms. One common method involves the reaction of acetaldehyde with bromine and chlorine in the presence of a catalyst under controlled conditions . The reaction typically requires a temperature range of 0-5°C and a reaction time of several hours to ensure complete substitution.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are continuously fed and the product is continuously removed. This method ensures a high yield and purity of the compound. The reaction conditions are carefully monitored to maintain the desired temperature and pressure, and to prevent any side reactions .
Chemical Reactions Analysis
Types of Reactions
Bromochloromethylacetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reaction is typically carried out in an acidic medium at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used. The reaction is usually performed in an inert atmosphere to prevent oxidation.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) are used to replace the halogen atoms.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted acetates depending on the nucleophile used
Scientific Research Applications
Bromochloromethylacetate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and as a disinfectant.
Mechanism of Action
The mechanism by which bromochloromethylacetate exerts its effects involves the interaction with cellular components, leading to the inhibition of enzyme activity and disruption of cellular processes. The compound targets specific molecular pathways, including the inhibition of protein synthesis and interference with membrane permeability . These actions result in the antimicrobial and disinfectant properties of this compound.
Comparison with Similar Compounds
Similar Compounds
- Bromoacetate
- Chloroacetate
- Dichloroacetate
- Dibromoacetate
Comparison
Bromochloromethylacetate is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical properties and reactivity compared to other similar compounds. For example, bromoacetate and chloroacetate contain only one halogen atom, resulting in different reactivity and applications. Dichloroacetate and dibromoacetate, on the other hand, have two identical halogen atoms, which also affect their chemical behavior and uses .
Properties
Molecular Formula |
C3H3BrClO2- |
---|---|
Molecular Weight |
186.41 g/mol |
IUPAC Name |
2-bromo-3-chloropropanoate |
InChI |
InChI=1S/C3H4BrClO2/c4-2(1-5)3(6)7/h2H,1H2,(H,6,7)/p-1 |
InChI Key |
MFOIWFLUIZZMQL-UHFFFAOYSA-M |
Canonical SMILES |
C(C(C(=O)[O-])Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.